Cas no 5440-80-2 (3-Pentanone,1-(4-methoxyphenyl)-)
5440-80-2 structure
Product Name:3-Pentanone,1-(4-methoxyphenyl)-
CAS-nummer:5440-80-2
MF:C12H16O2
MW:192.254243850708
CID:385547
PubChem ID:228124
Update Time:2025-04-19
3-Pentanone,1-(4-methoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Pentanone,1-(4-methoxyphenyl)-
- 1-(4-methoxyphenyl)pentan-3-one
- 1-(4-methoxyphenyl)-3-oxo-pentane
- 1-(4'-methoxyphenyl)-3-pentanone
- 1-(4-Methoxy-phenyl)-pentan-3-on
- 1-(4-Methoxy-phenyl)-pentan-3-one
- 5-(p-methoxyphenyl)pentan-3-one
- AC1L5FZS
- AC1Q5GYT
- AR-1B2212
- CTK5A0886
- KST-1B6537
- NSC20748
- SureCN3994134
- DTXSID50281206
- AKOS013845785
- 5440-80-2
- SCHEMBL3994134
- A1-43517
- NSC-20748
- WPUNQPSBPCNUGM-UHFFFAOYSA-N
- NSC 20748
-
- Inchi: 1S/C12H16O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h5-6,8-9H,3-4,7H2,1-2H3
- InChI-sleutel: WPUNQPSBPCNUGM-UHFFFAOYSA-N
- LACHT: O=C(CC)CCC1C=CC(=CC=1)OC
Berekende eigenschappen
- Exacte massa: 192.11508
- Monoisotopische massa: 192.11503
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 5
- Complexiteit: 169
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26.3
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 0.996
- Kookpunt: 288.2°C at 760 mmHg
- Vlampunt: 118.2°C
- Brekindex: 1.496
- PSA: 26.3
- LogboekP: 2.60690
3-Pentanone,1-(4-methoxyphenyl)- Gerelateerde literatuur
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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